1-(2-Isothiocyanatoethyl)cyclohex-1-ene
Overview
Description
1-(2-Isothiocyanatoethyl)cyclohex-1-ene is a compound that can be associated with the family of isothiocyanates, which are known for their presence in various chemical reactions and their potential applications in materials science, particularly in the field of liquid crystals. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related research on isothiocyanates and cyclohexene derivatives.
Synthesis Analysis
The synthesis of isothiocyanate compounds with a cyclohexene unit has been explored, as seen in the study of isothiocyanate liquid crystals containing a cyclohexene core . The practical synthetic route mentioned in this study could potentially be adapted for the synthesis of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene. Additionally, the reactions of enaminones with isothiocyanates, as discussed in another paper, provide a foundation for understanding how isothiocyanates might react with other organic substrates, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of isothiocyanate compounds is crucial in determining their physical and chemical properties. The paper on isothiocyanate liquid crystals provides insights into the structural confirmation of such compounds using NMR and GC/EI-MS techniques . These methods could be applied to analyze the molecular structure of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene.
Chemical Reactions Analysis
Isothiocyanates are known to participate in various chemical reactions. For instance, the enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions of ketenes with isothiocyanates have been developed, showcasing the reactivity of isothiocyanates under catalysis by N-heterocyclic carbenes . This information could be relevant when considering the chemical reactivity of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The study of isothiocyanate liquid crystals reveals the impact of the cyclohexene core on mesomorphic and physical properties, such as melting points and nematic phase range . The physical properties such as birefringence and dielectric anisotropy of the cyclohexene-based liquid crystals were found to be superior to those based on trans-cyclohexane. These findings could be extrapolated to predict the physical and chemical properties of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene, considering its structural similarities.
Scientific Research Applications
Oxidation Mechanisms and Enzymatic Catalysis
- Research has shown that the oxidation of cyclohex-2-en-1-ol, a model for allylic alcohols, is catalyzed by P450 isoenzymes leading to cyclohex-2-en-1-one. This process does not involve double bond epoxidation or C(4) hydroxylation, indicating a specific enzymatic mechanism (Bellucci et al., 1996).
Photocycloaddition and Chemical Synthesis
- Cyclohex-2-enones, similar in structure to 1-(2-Isothiocyanatoethyl)cyclohex-1-ene, have been studied for photocycloaddition with tetramethoxyethylene, highlighting their potential in forming complex chemical structures (Cruciani et al., 1990).
Synthesis of Reactive Thioketones
- The generation of reactive cyclohex-2-enethione through a retro-ene reaction underlines the versatility of cyclohexene derivatives in synthetic chemistry, which could be extrapolated to the synthesis of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene (Briard et al., 1997).
Mesomorphic Properties
- A study on mesomorphic properties of cyclohex-2-en-1-one derivatives, closely related to 1-(2-Isothiocyanatoethyl)cyclohex-1-ene, reveals their potential application in liquid crystal technology (Bezborodov et al., 1998).
Tautomerism Studies
- NMR and computational studies on tautomerism in derivatives of cyclohex-2-en-1-one can provide insights into the chemical behavior of 1-(2-Isothiocyanatoethyl)cyclohex-1-ene, especially in different environmental conditions (Chans et al., 2014).
Enzymatic Metabolism
- The metabolism of compounds like cyclohex-1-ene carboxylate by specific bacteria in cocultures with hydrogen-using microorganisms opens up avenues for exploring the metabolic pathways of similar compounds like 1-(2-Isothiocyanatoethyl)cyclohex-1-ene (Elshahed et al., 2001).
properties
IUPAC Name |
1-(2-isothiocyanatoethyl)cyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c11-8-10-7-6-9-4-2-1-3-5-9/h4H,1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRCTXFHFSJYPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370996 | |
Record name | 1-(2-Isothiocyanatoethyl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isothiocyanatoethyl)cyclohex-1-ene | |
CAS RN |
149488-89-1 | |
Record name | 1-(2-Isothiocyanatoethyl)cyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.